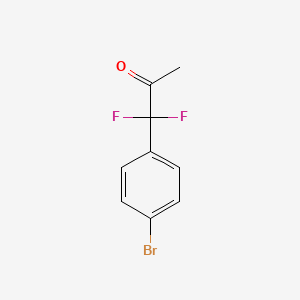
1-(4-Bromophenyl)-1,1-difluoropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structure Characterization
- The compound has been used in the synthesis and structural characterization of related organic compounds. For instance, a study conducted by Bhumannavar (2021) involved the structural confirmation of a similar compound using experimental techniques like FTIR, proton NMR, UV-Visible, along with comparisons with results obtained from density functional theory (Bhumannavar, 2021).
Quantum Chemical Analysis
- Research by Zaini et al. (2018) demonstrated the synthesis and crystallization of a related chalcone derivative, followed by quantum chemical investigations to study its structural and spectral properties (Zaini et al., 2018).
Optical and Charge Transport Properties
- Shkir et al. (2019) investigated the linear optical, second and third-order nonlinear optical properties, and charge transport properties of chalcone derivatives similar to 1-(4-Bromophenyl)-1,1-difluoropropan-2-one (Shkir et al., 2019).
Crystal Structures Characterization
- The compound has been utilized in the characterization of crystal structures. One study focused on synthesizing and characterizing heterocyclic compounds related to 1-(4-Bromophenyl)-1,1-difluoropropan-2-one, analyzing their molecular structures through techniques like UV–vis, FTIR, and single crystal X-ray crystallography (Jiang et al., 2014).
Biological Evaluations
- In a study by Thanigaimani et al. (2015), a new chalcone structure was synthesized and evaluated for its antibacterial activities against various microorganisms, showcasing the potential biological applications of similar compounds (Thanigaimani et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
Bromophenyl compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
Bromophenyl compounds are often involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
Bromophenyl compounds have been associated with various biological activities, including antimicrobial properties .
Pharmacokinetics
The molecular weight of the compound is 213071 , which is within the range considered favorable for oral bioavailability in drug discovery.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-1,1-difluoropropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c1-6(13)9(11,12)7-2-4-8(10)5-3-7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGARJEGPWFGHKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-1,1-difluoropropan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2,5-Dimethylphenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2405202.png)
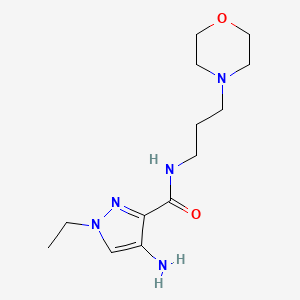

![5-(3-chlorophenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2405206.png)
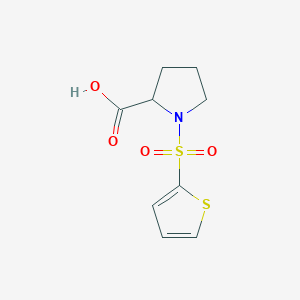
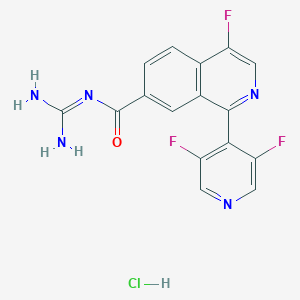


![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)
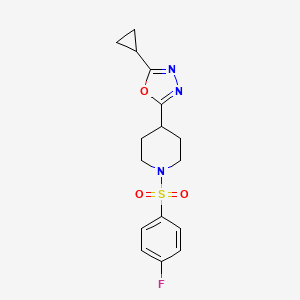
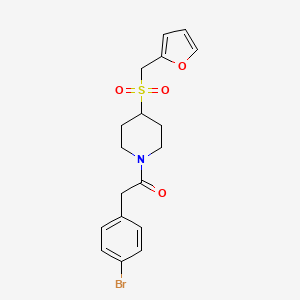
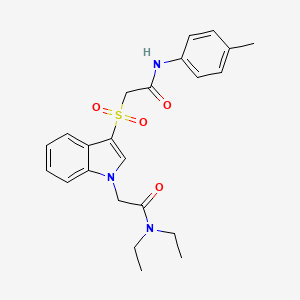
![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2405222.png)
![N-[2-(4-chlorophenyl)-2-oxoethyl]-N'-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfamide](/img/structure/B2405223.png)